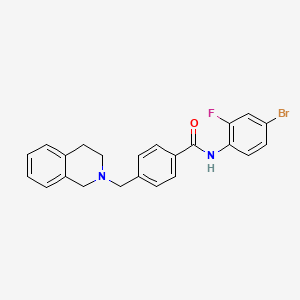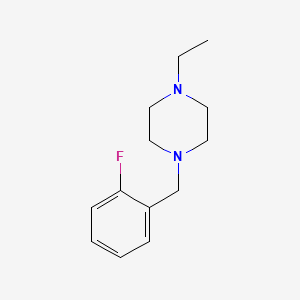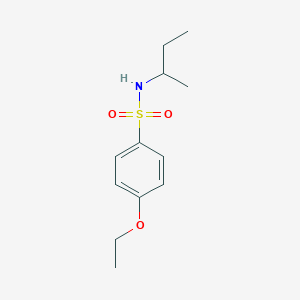
N-(4-bromo-2-fluorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives can involve several strategies, including C-H activation/annulation reactions with fluoroalkylated alkynes to yield fluoroalkylated isoquinolinones and the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines through intramolecular reactions. These methods demonstrate the versatility of approaches to introducing functional groups into the isoquinoline scaffold, enhancing its reactivity and potential biological significance (Kumon et al., 2021); (He et al., 2016).
Molecular Structure Analysis
The structural analysis of compounds similar to "N-(4-bromo-2-fluorophenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide" often involves X-ray crystallography, which can reveal detailed information about the arrangement of atoms within the molecule and its electronic structure. Such analysis aids in understanding the molecular interactions and stability, which are crucial for its chemical reactivity and potential biological activities. Although specific studies on this compound were not found, similar analyses have been conducted on related compounds to determine their molecular geometry and electron distribution (Saeed et al., 2020).
Chemical Reactions and Properties
Isoquinoline derivatives participate in a variety of chemical reactions, reflecting their rich chemistry. For example, reactions involving C-H activation and annulation processes allow for the formation of complex structures with potential pharmacological activities. The presence of fluorine atoms in the compound can significantly affect its chemical properties, such as reactivity, stability, and interactions with biological targets (Wu et al., 2017).
Applications De Recherche Scientifique
Antimicrobial Properties : Novel fluorine-containing 5-arylidene derivatives bearing quinazolinone and 4-thiazolidinone, which may act as potential antimicrobial agents, were synthesized. These compounds, including variants of the benzamide class, showed significant in vitro antimicrobial potency against a range of bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
Synthesis and Characterization of Soluble Polymides : In a study on the synthesis of novel polyimides from aromatic tetracarboxylic dianhydrides and diamines, including compounds related to benzamide, the polymides exhibited high thermal stability and formed tough, flexible films (Imai, Maldar, & Kakimoto, 1984).
Fluorine-18-labeled Benzamide Analogues for Imaging Tumors : A series of fluorine-containing benzamide analogs was synthesized and evaluated as candidate ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. These compounds, including those with dihydroisoquinolinyl structures, showed high tumor uptake and were potential candidates for imaging tumor receptor status (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles : Research on the synthesis of fluorinated heterocycles via rhodium(III)-catalyzed C-H activation of benzamides, including those with fluoroalkylated alkynes, showed efficient synthesis methods and potential pharmaceutical applications (Wu et al., 2017).
Antibacterial Activity of Quinolone Derivatives : A study on the design of m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, including those with fluorophenyl groups, demonstrated potent antibacterial activities against a variety of bacteria (Kuramoto et al., 2003).
Synthesis of Dynamic Benzoxazinones and Quinazolinones : Research involving the synthesis of benzoxazinones and their corresponding quinazolinones, targeting biological activity, highlighted potential applications in pharmaceutical development (El-hashash, Azab, & Morsy, 2016).
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN2O/c24-20-9-10-22(21(25)13-20)26-23(28)18-7-5-16(6-8-18)14-27-12-11-17-3-1-2-4-19(17)15-27/h1-10,13H,11-12,14-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZYJYVTCBVAFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4558484.png)

![2-(3-pyridinylmethyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4558495.png)
![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)

![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4558514.png)
![ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4558540.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4558555.png)

![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4558571.png)
![2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558579.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4558580.png)
![N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4558589.png)
![2-(3,4-dimethoxybenzyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4558596.png)